molecular formula C17H15NO2S B5085512 N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide

N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide

Cat. No.: B5085512
M. Wt: 297.4 g/mol
InChI Key: KBJJOHGTJJRJKF-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl core linked to a carboxamide group and a tetrahydrothiophene ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with a suitable thiolactone derivative. One common method involves the use of DL-homocysteine thiolactone hydrochloride and triethylamine in dry dichloromethane. The reaction is carried out under inert atmosphere at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, disrupting the tricarboxylic acid cycle and electron transport chain .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxotetrahydrothiophen-3-yl)acrylamide
  • N-(2-oxotetrahydrothiophen-3-yl)stearamide
  • N-(2-oxotetrahydrothiophen-3-yl)oleamide

Uniqueness

Compared to other similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-16(18-15-10-11-21-17(15)20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJOHGTJJRJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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